2-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide

Description

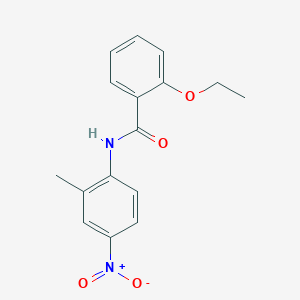

2-Ethoxy-N-(2-methyl-4-nitrophenyl)benzamide: is a chemical compound with the following structural formula:

C9H11NO3

It consists of a benzene ring substituted with an ethoxy group, a methyl group, and a nitro group. The compound’s systematic name adheres to IUPAC nomenclature guidelines, avoiding abbreviations or acronyms .

Properties

Molecular Formula |

C16H16N2O4 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

2-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide |

InChI |

InChI=1S/C16H16N2O4/c1-3-22-15-7-5-4-6-13(15)16(19)17-14-9-8-12(18(20)21)10-11(14)2/h4-10H,3H2,1-2H3,(H,17,19) |

InChI Key |

JQIRTYNTBCDJIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route is as follows:

Benzoylation of Aniline: Start by reacting aniline (C6H5NH2) with benzoyl chloride (C6H5COCl) to form N-benzoylaniline.

Nitration: Nitrate N-benzoylaniline using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group.

Methylation: Methylate the resulting compound using dimethyl sulfate (Me2SO4) or another suitable methylating agent.

Ethoxylation: Finally, react the methylated compound with ethanol (C2H5OH) to introduce the ethoxy group.

Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and safety considerations.

Chemical Reactions Analysis

Oxidation: The nitro group makes the compound susceptible to oxidation reactions.

Reduction: Reduction of the nitro group can yield the corresponding amino compound.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Nitration: Concentrated sulfuric acid and nitric acid.

Methylation: Dimethyl sulfate or other methylating agents.

Ethoxylation: Ethanol.

Major Products: The major product of the synthetic route described above is 2-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide .

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Investigating its interactions with biological systems.

Medicine: Potential pharmaceutical applications.

Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, related compounds include:

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide: A high-affinity 5-HT4 receptor agonist used primarily in the gastrointestinal tract.

4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide: A structurally similar compound with a methoxy group instead of the ethoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.